molecular formula C9H6Cl2O B2990361 4,7-dichloro-2,3-dihydro-1H-inden-1-one CAS No. 52977-63-6

4,7-dichloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2990361
CAS No.: 52977-63-6
M. Wt: 201.05
InChI Key: CRYBQWFSLAUFPD-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O. It is also known by its IUPAC name, 4,7-dichloro-1-indanone. This compound is characterized by the presence of two chlorine atoms and a ketone group attached to an indane ring system. It is a solid at room temperature and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 1-indanone. One common method is the reaction of 1-indanone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dichloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2,3-dihydro-1H-inden-1-one
  • 4,5-Dichloro-2,3-dihydro-1H-inden-1-one
  • 4,7-Dibromo-2,3-dihydro-1H-inden-1-one

Uniqueness

4,7-Dichloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms at the 4 and 7 positions enhances its reactivity and potential for further functionalization compared to other similar compounds .

Properties

IUPAC Name

4,7-dichloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYBQWFSLAUFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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